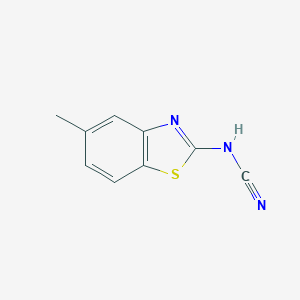
Cyanamide, (5-methyl-2-benzothiazolyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (5-methyl-2-benzothiazolyl)-(9CI) is an organic compound that has been extensively studied for its various applications in scientific research. It is a white crystalline powder that is soluble in water and has a melting point of 148-150°C. Cyanamide is a versatile compound that has been used in the synthesis of various compounds and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
Cyanamide is a reactive compound that can undergo various chemical reactions. It has been found to act as an inhibitor of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol. This makes it a potential treatment for alcoholism. Cyanamide has also been found to have antifungal and antibacterial properties.
Effets Biochimiques Et Physiologiques
Cyanamide has been found to have various biochemical and physiological effects. It has been shown to increase the production of collagen, which is important for wound healing. It has also been found to increase the activity of certain enzymes involved in the metabolism of carbohydrates and fats. Cyanamide has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available. It is also stable under normal laboratory conditions. However, cyanamide can be hazardous if not handled properly, and it can react with other compounds to produce toxic fumes.
Orientations Futures
There are several future directions for the study of cyanamide. One area of research is the development of new synthetic routes for the compound. Another area of research is the study of its potential as a treatment for alcoholism. Cyanamide has also been found to have potential as an antifungal and antibacterial agent, and further research in this area is warranted. Additionally, the study of its antioxidant properties may lead to the development of new therapies for the treatment of various diseases.
In conclusion, cyanamide is a versatile compound that has been extensively studied for its various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The continued study of cyanamide may lead to the development of new therapies for various diseases and the production of new compounds with important applications in industry.
Méthodes De Synthèse
Cyanamide can be synthesized in various ways, including the reaction of calcium cyanamide with sulfuric acid. Another method involves the reaction of urea with calcium oxide, followed by the addition of ammonium sulfate. The resulting compound is then treated with sulfuric acid to yield cyanamide.
Applications De Recherche Scientifique
Cyanamide has been studied extensively for its various applications in scientific research. It has been found to be useful in the synthesis of various compounds, including pharmaceuticals, pesticides, and herbicides. It has also been used in the production of synthetic fibers and resins.
Propriétés
Numéro CAS |
119283-91-9 |
|---|---|
Nom du produit |
Cyanamide, (5-methyl-2-benzothiazolyl)-(9CI) |
Formule moléculaire |
C9H7N3S |
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
(5-methyl-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C9H7N3S/c1-6-2-3-8-7(4-6)12-9(13-8)11-5-10/h2-4H,1H3,(H,11,12) |
Clé InChI |
GWELHNHIOCHVEN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC(=N2)NC#N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=N2)NC#N |
Synonymes |
Cyanamide, (5-methyl-2-benzothiazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



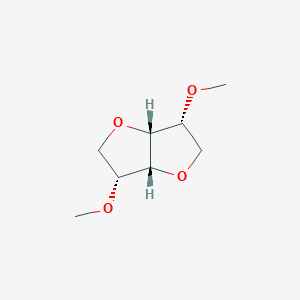
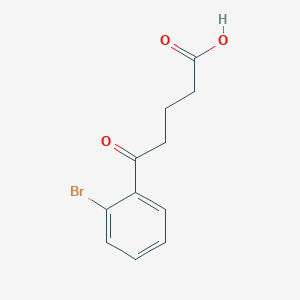

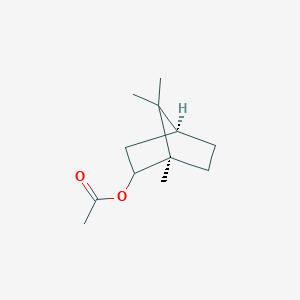
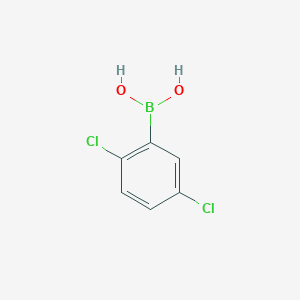
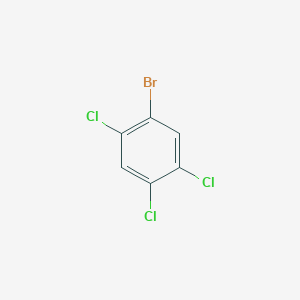
![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)
![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
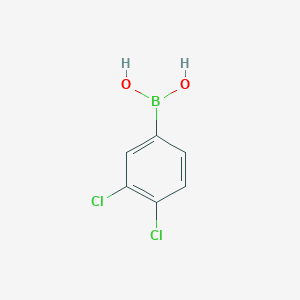
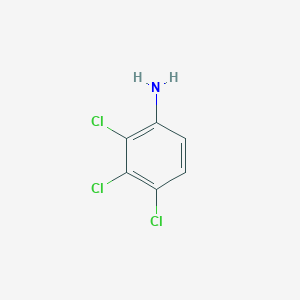
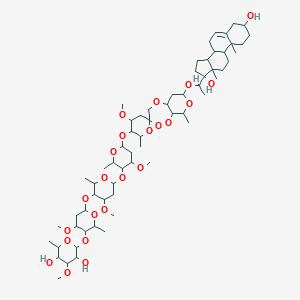
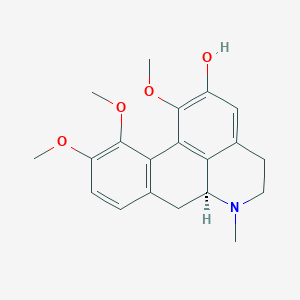
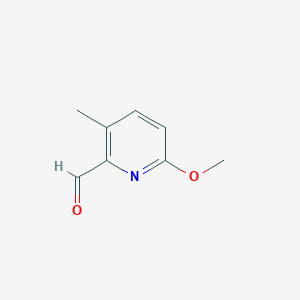
![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)